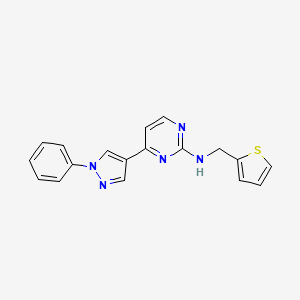

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a phenyl-pyrazole and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.

Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(benzyl)pyrimidin-2-amine: Similar structure but with a benzyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine lies in its combination of a pyrimidine core with both a phenyl-pyrazole and a thiophen-2-ylmethyl group. This unique structure may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Biological Activity

The compound 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine is a member of the pyrazole and thiophene family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a pyrimidine amine group. The molecular formula is C18H16N4S, and it is characterized by the following key functional groups:

- Pyrazole ring : Known for various pharmacological activities.

- Thiophene ring : Often associated with antimicrobial properties.

- Pyrimidine amine : Contributes to the compound's overall biological profile.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study highlighted that pyrazole derivatives can inhibit BRAF(V600E) mutations, which are prevalent in melanoma cases .

2. Antimicrobial Properties

Thiophene-containing compounds have demonstrated notable antimicrobial activity. The incorporation of thiophene into the structure enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. For example, a series of pyrazole derivatives were tested against multiple strains of bacteria, showing promising results in inhibiting growth .

3. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory effects. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Substitution on the Pyrazole Ring : Altering substituents on the pyrazole ring can enhance or diminish biological activity.

- Variations in Thiophene Positioning : The position and nature of substituents on the thiophene ring significantly affect antimicrobial potency.

Case Study 1: Anticancer Efficacy

In a study conducted on a series of pyrazole derivatives, one analog demonstrated IC50 values in the low micromolar range against breast cancer cell lines. This suggests that structural modifications can lead to enhanced anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

A specific derivative was evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, showcasing its potential as an effective antimicrobial agent .

Properties

Molecular Formula |

C18H15N5S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-(1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C18H15N5S/c1-2-5-15(6-3-1)23-13-14(11-21-23)17-8-9-19-18(22-17)20-12-16-7-4-10-24-16/h1-11,13H,12H2,(H,19,20,22) |

InChI Key |

DLJBDFTUBTXFPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.